1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile is an organic compound characterized by its unique cyclobutane structure fused with a phenyl group substituted by chlorine and fluorine atoms. Its molecular formula is C11H9ClFN, and it has a molecular weight of 209.65 g/mol. The compound features a nitrile functional group, which contributes to its chemical reactivity and potential biological activity.
1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile exhibits potential biological activities, particularly in medicinal chemistry. Its structural features may contribute to its interaction with biological targets, making it a candidate for drug development.
The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile typically involves:
This compound has potential applications in various fields:
Studies on the interactions of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile with biological systems are crucial for understanding its pharmacokinetics and pharmacodynamics.
1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile can be compared with several similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | C11H10ClN | 191.66 g/mol | Different halogen substitution on phenyl ring |
| 1-(3-Chloro-2-fluorophenyl)cyclobutanecarbonitrile | C11H9ClFN | Similar structure | Different position of chlorine and fluorine |
| 1-(2-Chloro-6-fluorophenyl)-3-ethylcyclobutane-1-carbonitrile | C13H13ClFN | 235.73 g/mol | Ethyl substitution adds complexity |
The uniqueness of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile lies in its specific combination of chlorine and fluorine substitutions along with its cyclobutane framework, which may confer distinct biological activities and chemical reactivity compared to its analogs.